
2-chloro-6-iodoquinazolin-4(3H)-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysical Properties
2-Chloro-6-iodoquinazolin-4(3H)-one has been a subject of interest in the synthesis of novel polycarbo-substituted quinazolines. Mphahlele et al. (2015) explored the reactivity of 2-aryl-4-chloro-6-iodoquinazolines towards palladium-catalyzed cross-coupling reactions. These reactions yielded unsymmetrical polycarbo-substituted quinazolines, offering insights into the electronic absorption and emission properties of these compounds in different solvents. This research provides a foundation for developing materials with potential applications in photophysical and electronic domains (Mphahlele et al., 2015).
Antifungal Activity
El-Hashash et al. (2015) prepared a group of 6-iodoquinazolin-4(3H)-one derivatives and evaluated their fungicidal activities. This study demonstrates the potential of this compound derivatives in developing new antifungal agents, contributing to the pharmaceutical and biomedical fields (El-Hashash et al., 2015).
Antimicrobial Properties
Research by Mosaad et al. (2004) investigated 2-(4-chlorophenyl)-6-iodoquinazoline derivatives for their antimicrobial activity against various bacterial strains and fungi. Some of the synthesized compounds showed significant activity, suggesting the potential of these derivatives in developing new antimicrobial agents (Mosaad et al., 2004).
Corrosion Inhibition
Saha et al. (2016) utilized density functional theory to explore the corrosion inhibition mechanism of quinazolinone compounds, including 6-chloroquinazolin-4(3H)-one, for mild steel in acidic solutions. Their research provides a theoretical basis for using these compounds as corrosion inhibitors in industrial applications (Saha et al., 2016).
Dye Synthesis
Patel and Patel (2011)
synthesized reactive dyes based on quinazolinone molecules, including this compound, for dyeing silk, wool, and cotton fibers. The dyes exhibited good thermal stability and fastness properties, indicating the utility of these compounds in the textile industry for fabric dyeing (Patel & Patel, 2011).
Antitubercular and Antibacterial Activities
G. K. Rao and R. Subramaniam (2015) synthesized quinazolinone analogs substituted with benzothiophene, derived from 3-amino-2-arylquinazolin-4(3H)-one. These compounds showed promising in vitro antibacterial activity against various bacterial strains and significant antitubercular activity against Mycobacterium tuberculosis, suggesting their potential in developing new antibacterial and antitubercular agents (Rao & Subramaniam, 2015).
Cytotoxic Properties for Cancer Therapy
In the field of cancer research, Paumo et al. (2016) synthesized novel polycarbo-substituted 4-anilinoquinazolines from 2-aryl-6-bromo-8-iodoquinazolines. These compounds were evaluated for their cytotoxicity against various cancer cell lines, demonstrating potential as therapeutic agents in cancer treatment (Paumo et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-6-iodo-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2O/c9-8-11-6-2-1-4(10)3-5(6)7(13)12-8/h1-3H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNFGDPEHFUGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)NC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



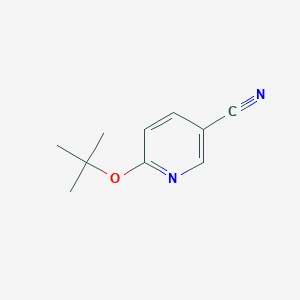
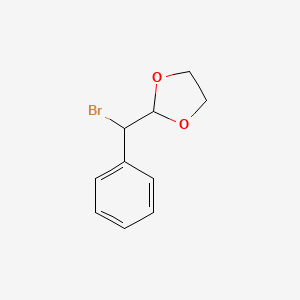
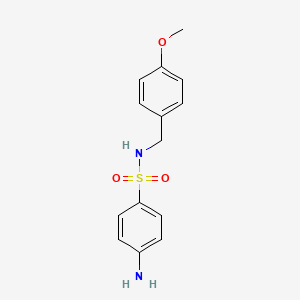
![3-(4-methylbenzoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-amine](/img/structure/B3266810.png)
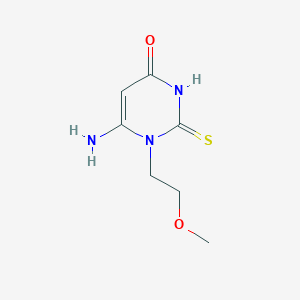

![5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole](/img/structure/B3266823.png)
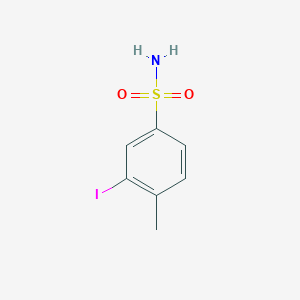
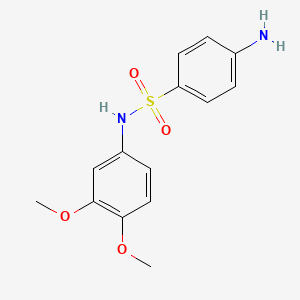
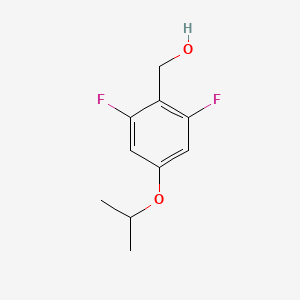
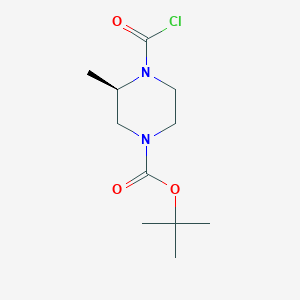
![3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3266853.png)
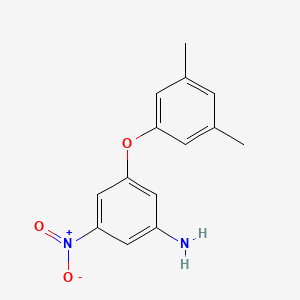
![3-[(3-Bromophenoxy)methyl]benzohydrazide](/img/structure/B3266863.png)